molecular formula C12H15N3O6 B129836 Musk xylene CAS No. 81-15-2

Musk xylene

Cat. No. B129836
CAS RN: 81-15-2
M. Wt: 297.26 g/mol
InChI Key: XMWRWTSZNLOZFN-UHFFFAOYSA-N
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Description

Musk xylene is a synthetic musk fragrance that mimics natural musk . It has been used as a perfume fixative in a wide variety of consumer products and is still used in some cosmetics and fragrances . Musk xylene was once the most widely used of the “nitro-musks”, but its use has declined sharply since the mid-1980s due to safety and environmental concerns .


Synthesis Analysis

Musk xylene is produced from meta-xylene (1,3-dimethylbenzene), by a Friedel–Crafts alkylation with tert-butyl chloride and aluminium chloride followed by nitration with fuming nitric acid or with a 70:30 mixture of nitric acid and sulfuric acid . The crude product is recrystallized from 95% ethanol .


Molecular Structure Analysis

Musk xylene has a chemical formula of C12H15N3O6 . It consists of a six-carbon ring to which two methyl groups are bound .


Chemical Reactions Analysis

Musk xylene can be exclusively transformed via H-abstraction pathways from its methyl group, with total rate constants of 5.65×10^8 –8.79×10^9 M^−1 s^−1 . Other pathways, including single-electron transfer and OH-addition pathways, were found to be insignificant .


Physical And Chemical Properties Analysis

Musk xylene is a white to light-colored crystalline solid . It is insoluble in water and denser than water . It has a musk-like odor and a melting point of 110 °C .

Scientific Research Applications

Carcinogenicity and Cellular Transformation

Musk xylene (MX), a synthetic nitro musk, has raised concerns due to its persistence and bioaccumulation. Research has shown that MX can induce malignant transformation of human liver cells (L02 line), suggesting carcinogenicity. This transformation involves repression of the TGF-β signaling pathway, with changes in cell morphology and proliferation observed (Zhang, Huang, Zhao, & Hu, 2017).

Environmental Presence and Absorption

Studies have revealed a decrease in MX concentrations in human plasma over time, suggesting reduced environmental exposure. This reduction is linked to its discontinued use in detergents in Germany. Research also points to dermal uptake as a possible route of MX exposure (Käfferlein & Angerer, 2001).

Photochemical Transformation and Ecotoxicity

MX undergoes transformation via OH-initiated pathways, leading to various intermediates. These transformation products exhibit lower aquatic toxicity compared to MX but still pose carcinogenic risks. Theoretical calculations have been used to explore these mechanisms and environmental impacts (Gao, Li, Qin, Ji, Mai, & An, 2019).

Biological Monitoring and Toxicology

MX has been detected in various biological samples, such as carp hemoglobin and human breast milk, indicating its widespread use and potential for bioaccumulation. The identification of MX metabolites in these samples serves as a biomarker for exposure and helps in understanding its toxicological effects (Mottaleb, Brumley, Pyle, & Sovocool, 2004).

Sorption by Microplastics in Marine Environments

Research has shown that microplastics in marine environments can adsorb MX, along with other synthetic musks. The sorption capacity is influenced by factors like particle size and temperature, highlighting the need for further research on the interaction between microplastics and organic pollutants (Zhang, Zheng, Wang, Lou, Shi, & Jiang, 2017).

Safety And Hazards

Musk xylene may cause severe injury or death if inhaled or comes into contact with vapors, substance, or decomposition products . It may produce irritating, toxic, and/or corrosive gases . Runoff from fire control may cause pollution .

Future Directions

Given that animal models and cell-line experiments are suggestive of adverse outcomes, further epidemiologic studies are warranted . The evidence suggests that while nitro musks by themselves are not genotoxic, they may increase the genotoxicity of other chemicals .

properties

IUPAC Name

1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene
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InChI

InChI=1S/C12H15N3O6/c1-6-9(13(16)17)7(2)11(15(20)21)8(12(3,4)5)10(6)14(18)19/h1-5H3
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InChI Key

XMWRWTSZNLOZFN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-]
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Molecular Formula

C12H15N3O6
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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DSSTOX Substance ID

DTXSID1021405
Record name Musk Xylene
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Molecular Weight

297.26 g/mol
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Physical Description

5-tert-Butyl-2,4,6-trinitro-m-xylene is a white to light-colored crystalline solid. It is insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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Solubility

In water, 0.15 mg/L at 22 °C, In water, 0.49 mg/L at 25 °C, Slightly soluble in ethanol; soluble in ethyl ether, chloroform
Record name Musk xylene
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Density

0.77 g/cu cm
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Vapor Pressure

2.25X10-7 mm Hg at 25 °C
Record name Musk xylene
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Product Name

Musk xylene

Color/Form

Plates, needles from alcohol

CAS RN

81-15-2
Record name 5-TERT-BUTYL-2,4,6-TRINITRO-M-XYLENE
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Record name Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-
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Record name MUSK XYLENE
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Melting Point

111.5 °C
Record name Musk xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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